9H,9'H-1,1'-Bifluorene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-1,1’-Bifluorene typically involves the coupling of fluorene units. One common method is the Ullmann coupling reaction, where two fluorene molecules are coupled using copper as a catalyst under high temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provides a more efficient and selective route .
Industrial Production Methods: Industrial production of 9H,9’H-1,1’-Bifluorene often employs large-scale coupling reactions with optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors has improved the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 9H,9’H-1,1’-Bifluorene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, chromium trioxide, and molecular oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated bifluorene derivatives.
Scientific Research Applications
9H,9’H-1,1’-Bifluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H,9’H-1,1’-Bifluorene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes facilitated by catalysts, leading to the formation of oxidized products . In biological systems, its fluorescence properties enable it to act as a probe, interacting with specific biomolecules and providing valuable information about cellular processes .
Comparison with Similar Compounds
Fluorene: A single fluorene unit, less complex than 9H,9’H-1,1’-Bifluorene.
9,9’-Dimethyl-9,9’-Bifluorene: A derivative with methyl groups at the 9-positions, offering different electronic properties.
9,9’-Bis(4-hydroxyphenyl)fluorene: A compound with hydroxyl groups, used in the production of high-performance polymers.
Uniqueness: 9H,9’H-1,1’-Bifluorene stands out due to its unique structure, which imparts distinct electronic and photophysical properties. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
12694-25-6 |
---|---|
Molecular Formula |
C26H18 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(9H-fluoren-1-yl)-9H-fluorene |
InChI |
InChI=1S/C26H18/c1-3-9-19-17(7-1)15-25-21(19)11-5-13-23(25)24-14-6-12-22-20-10-4-2-8-18(20)16-26(22)24/h1-14H,15-16H2 |
InChI Key |
PVBKQYOOKXZUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C4=CC=CC5=C4CC6=CC=CC=C65 |
Origin of Product |
United States |
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